3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine
CAS No.: 149981-21-5
Cat. No.: VC20786921
Molecular Formula: C13H13N5O4S
Molecular Weight: 335.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149981-21-5 |
|---|---|
| Molecular Formula | C13H13N5O4S |
| Molecular Weight | 335.34 g/mol |
| IUPAC Name | 4-(3,7-dimethyl-2,6-dioxopurin-8-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C13H13N5O4S/c1-17-9-11(18(2)13(20)16-12(9)19)15-10(17)7-3-5-8(6-4-7)23(14,21)22/h3-6H,1-2H3,(H2,14,21,22)(H,16,19,20) |
| Standard InChI Key | DDFVXPNYCNTGTD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C |
| Canonical SMILES | CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)N)N(C(=O)NC2=O)C |
Introduction
3,7-Dimethyl-8-(p-sulfonamidophenyl)xanthine is a synthetic xanthine derivative with notable pharmacological properties, particularly as an adenosine receptor antagonist. This compound has garnered attention in biomedical research for its potential applications in neurology, oncology, and enzyme modulation. Below is a structured analysis of its chemical properties, synthesis, and biological activity.
Synthesis and Structural Modifications
The compound is synthesized via multi-step organic reactions. Key methods include:
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Starting Materials: 5,6-Diaminouracil derivatives, as described in xanthine synthesis protocols .
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Key Steps: Alkylation and condensation reactions to introduce the p-sulfonamidophenyl group at position 8 of the xanthine core .
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Selectivity: Modifications at positions 3 and 7 (methyl groups) enhance receptor-binding specificity .
Pharmacological Activity
Adenosine Receptor Antagonism
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Mechanism: Competes with adenosine for receptor binding, inhibiting downstream signaling.
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Affinity: Weak water-soluble antagonist with moderate selectivity for A₂ over A₁ receptors .
Additional Biological Effects
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Acetylcholinesterase Inhibition: Shows potential for modulating neurodegenerative pathways (e.g., Alzheimer’s).
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Anticancer Properties: Induces apoptosis in cancer cells via adenosine receptor-mediated pathways.
Research Applications
Comparative Analysis of Xanthine Derivatives
Recent studies highlight structural modifications that enhance activity:
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